molecular formula C6H12N4 B13257595 ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine

ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine

Cat. No.: B13257595
M. Wt: 140.19 g/mol
InChI Key: XZLTTZFKHFSKOV-UHFFFAOYSA-N
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Description

Ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity. The general synthetic route involves the following steps:

  • Preparation of the azide precursor.
  • Preparation of the alkyne precursor.
  • Copper(I)-catalyzed cycloaddition of the azide and alkyne to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include copper(I) salts, such as copper(I) bromide, and ligands that stabilize the copper(I) species.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

    1H-1,2,3-Triazole: The parent compound of the triazole family.

    1,2,3-Triazole-4-carboxylic acid: A derivative with a carboxylic acid functional group.

    1,2,3-Triazole-5-thiol: A derivative with a thiol functional group.

Uniqueness: Ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine is unique due to its ethylamine side chain, which imparts specific chemical and biological properties. This side chain can enhance the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Biological Activity

Ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine is a compound of growing interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a triazole ring that contributes significantly to its biological properties. The synthesis of this compound typically employs click chemistry , specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and selectivity. The general synthetic route includes:

  • Preparation of the azide precursor.
  • Preparation of the alkyne precursor.
  • Copper(I)-catalyzed cycloaddition to form the triazole ring.

This synthesis is efficient, often yielding high-purity products suitable for biological testing .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes. The compound can act as an enzyme inhibitor by binding at the active site, thereby blocking enzymatic activity. The triazole ring facilitates hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme's active site .

Antimicrobial Activity

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. In a study focusing on triazole derivatives, certain compounds demonstrated potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Triazole-containing compounds have been shown to induce reactive oxygen species (ROS) generation, leading to increased apoptosis in cancer cells. For example, studies on related triazole compounds revealed significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

Study 1: Anticancer Activity

A specific study evaluated a series of triazole derivatives for their anticancer effects. Among these, this compound showed promising results in inhibiting the growth of HT-29 colon carcinoma cells with an IC50 value of 60 nM. This indicates a strong potential for development as an anticancer agent .

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound was tested against acetylcholinesterase (AChE). The results showed that it could effectively inhibit AChE activity with an IC50 value of 31.8 µM. This suggests potential applications in treating conditions like Alzheimer's disease where AChE inhibitors are beneficial .

Comparative Biological Activity Table

CompoundBiological ActivityIC50 Value (µM)Target
This compoundAnticancer60HT-29 Colon Carcinoma
This compoundAChE Inhibition31.8Acetylcholinesterase
Triazole Derivative AAntimicrobial15Various Bacteria
Triazole Derivative BAnticancer40MCF-7 Breast Cancer

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

N-ethyl-2-(triazol-1-yl)ethanamine

InChI

InChI=1S/C6H12N4/c1-2-7-3-5-10-6-4-8-9-10/h4,6-7H,2-3,5H2,1H3

InChI Key

XZLTTZFKHFSKOV-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1C=CN=N1

Origin of Product

United States

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